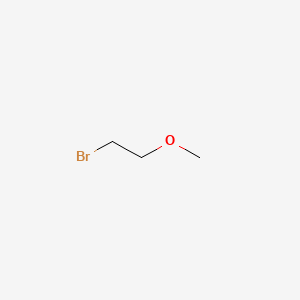

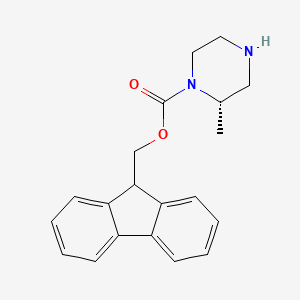

![molecular formula C10H17NO3 B6594044 3-Boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane CAS No. 897445-50-0](/img/structure/B6594044.png)

3-Boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

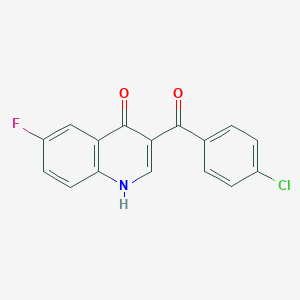

3-Boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane, also known as tert-butyl 1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, is a chemical compound with the molecular formula C10H17NO3 . It has a molecular weight of 199.25 and appears as a pale-yellow to yellow-brown liquid .

Molecular Structure Analysis

The InChI code for 3-Boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane is 1S/C10H17NO3/c1-9(2,3)14-8(12)11-5-7-10(4,6-11)13-7/h7H,5-6H2,1-4H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

3-Boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane has a density of 1.2±0.1 g/cm3 . It has a boiling point of 252.7±33.0 °C at 760 mmHg . The compound has a flash point of 106.6±25.4 °C .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The chemical compound 3-Boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane is of significant interest in synthetic organic chemistry due to its unique structural features, which make it a valuable intermediate in the synthesis of various biologically active molecules and peptidomimetics. Research has demonstrated its application in the synthesis of constrained amino acids and peptidomimetic structures, highlighting its versatility in drug discovery and medicinal chemistry.

Synthesis of Azabicyclo Hexane Derivatives : The compound has been utilized in the synthesis of 2-azabicyclo[3.1.0]hexane derivatives through rearrangements and cyclopropanation reactions. These derivatives serve as key intermediates in the synthesis of pharmacologically active compounds, showcasing the compound's role in expanding the toolkit for medicinal chemistry (Adamovskyi et al., 2014).

Transition State Analog Synthesis : Another notable application is in the synthesis of transition state analogs for enzyme inhibition studies. The azabicyclo hexane core has been effectively employed to mimic the transition states of glycosyltransferases, aiding in the development of inhibitors with potential therapeutic applications (Young & Horenstein, 2004).

Cyclopropanation and Ring Expansion : Research also highlights its use in intramolecular reductive cyclopropanation of α-(N-allylamino)-substituted N,N-dialkylcarboxamides and carbonitriles, leading to the formation of bicyclic amines. This process underscores the compound's utility in generating novel bicyclic structures with potential for further functionalization in organic synthesis (Gensini et al., 2002).

Peptidomimetic Applications : The structure of 3-Boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane allows for its application in the synthesis of peptidomimetics, such as constrained dipeptide β-turn mimetics. These mimetics are crucial for the development of novel therapeutic agents, as they can mimic the biological activity of peptides with improved stability and bioavailability (Wang, Xiong, & Hruby, 2001).

Wirkmechanismus

Target of Action

The primary targets of 3-Boc-1-methyl-6-oxa-3-azabicyclo[31Similar compounds have been found to act on various biological targets and are actively used in drug design .

Mode of Action

The exact mode of action of 3-Boc-1-methyl-6-oxa-3-azabicyclo[31It’s known that similar compounds can initiate a cascade reaction, which includes the formation of 3-abh with rupture of aromaticity, followed by electrophilic vinylation of enol ether .

Biochemical Pathways

The specific biochemical pathways affected by 3-Boc-1-methyl-6-oxa-3-azabicyclo[31Compounds with similar structures are often present in molecules capable of acting on various biological targets .

Result of Action

The molecular and cellular effects of 3-Boc-1-methyl-6-oxa-3-azabicyclo[31Similar compounds have been found to exhibit various biological activities, including inhibitory and anticancer effects .

Eigenschaften

IUPAC Name |

tert-butyl 1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-9(2,3)14-8(12)11-5-7-10(4,6-11)13-7/h7H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOLFDQYCYNSXEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CN(CC1O2)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

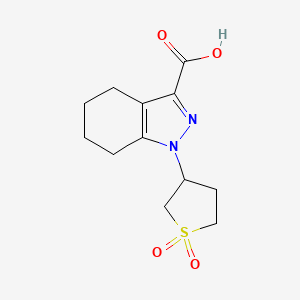

![5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B6593965.png)

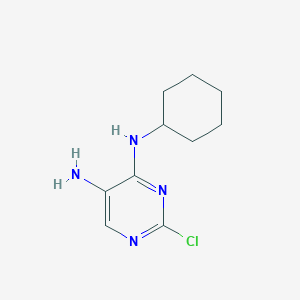

![tert-Butyl 2'-oxo-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate](/img/structure/B6593973.png)

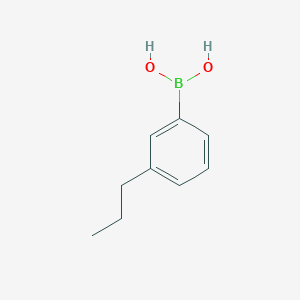

![[2-[2-[1-Bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl]phenyl]-bis(3,5-dimethylphenyl)phosphane;cyclopentane;iron](/img/structure/B6594037.png)